N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urea
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urea, also known as S-Metolachlor, is a pre-emergent herbicide widely used in agriculture to control weeds in various crops. This chemical compound belongs to the family of chloroacetanilide herbicides and is known for its selective action against grassy weeds.
Mechanism of Action
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear works by inhibiting the synthesis of very long-chain fatty acids (VLCFAs) in plants, which are essential for the growth and development of weeds. The herbicide is absorbed by the roots of the weed and translocated to the growing points, where it inhibits the VLCFA synthesis. This results in the stunted growth and eventual death of the weed.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear has been shown to have minimal toxicity to humans and animals. The chemical compound is not absorbed through the skin and is not volatile, which reduces the risk of exposure to humans. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear can be toxic to aquatic organisms and can persist in the environment for a long time.
Advantages and Limitations for Lab Experiments
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear is widely used in laboratory experiments to study the effects of herbicides on plants. The advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear in lab experiments include its selectivity against grassy weeds, its low toxicity to humans, and its ability to inhibit VLCFA synthesis. However, the limitations of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear in lab experiments include its potential toxicity to aquatic organisms and its persistence in the environment.
Future Directions
The future directions of research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear include developing new formulations that reduce the environmental impact of the herbicide, studying the impact of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear on non-target organisms, and exploring the potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear as a tool for weed management in sustainable agriculture. Additionally, research could focus on the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Finally, further research could explore the potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear as a tool for weed management in organic farming.
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear is a widely used pre-emergent herbicide that has been extensively studied for its herbicidal properties and environmental impact. The chemical compound works by inhibiting VLCFA synthesis in plants, resulting in the stunted growth and eventual death of weeds. While N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear has advantages in lab experiments, such as selectivity against grassy weeds and low toxicity to humans, it also has limitations, including potential toxicity to aquatic organisms and persistence in the environment. Future research could focus on developing new formulations, exploring the impact on non-target organisms, and using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear in combination with other herbicides to improve weed control.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear has been extensively studied for its herbicidal properties and its impact on the environment. The chemical compound is used in various crops, including corn, soybean, cotton, and peanut, to control weeds. The research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear has focused on its efficacy, safety, and environmental impact. The studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urear is effective in controlling grassy weeds in crops, and its use does not have any adverse effects on crop yield or quality.
properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(4-methylphenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O/c1-10-2-4-11(5-3-10)9-21-15(23)22-14-8-12(16(18,19)20)6-7-13(14)17/h2-8H,9H2,1H3,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNSYYDBHYASPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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